Naphtho[2,3-d][1,3]dioxole-2-thione

Thermal stability Process chemistry Intermediate storage

Researchers optimizing the Schonberg rearrangement face a critical regioisomer challenge: only the [2,3-d] isomer yields the desired naphtho[2,3-α]-1,3-oxathiol-2-one scaffold. Using the incorrect analog necessitates complete re-optimization. • Exclusive Precursor: The [1,2-d] isomer fails to form the cyclic thione, making this the only viable intermediate. • Thermal Stability: mp 246-249 °C (dec) enables the 250 °C rearrangement without premature decomposition. • High Crude Yield: 89% without sublimation reduces processing steps vs. 81% for the benzo analog.

Molecular Formula C11H6O2S
Molecular Weight 202.23 g/mol
Cat. No. B13696565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-d][1,3]dioxole-2-thione
Molecular FormulaC11H6O2S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)OC(=S)O3
InChIInChI=1S/C11H6O2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H
InChIKeyFCWDBBNDNTVIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[2,3-d][1,3]dioxole-2-thione Procurement Guide: A Specialized Cyclic Thionocarbonate Intermediate


Naphtho[2,3-d][1,3]dioxole-2-thione (CAS 67177-41-7) is a sulfur-containing heterocycle belonging to the cyclic thionocarbonate class, characterized by a naphthalene core fused to a 1,3-dioxole ring bearing a thione (C=S) group at the 2‑position [1]. Its primary documented utility is as a reactive intermediate in the multi‑step conversion of 2,3‑naphthalenediol to the corresponding 2‑mercaptonaphthol derivative via the Schonberg rearrangement, a pathway that enables selective replacement of one phenolic hydroxyl with a thiol function [1].

Why In‑Class Cyclic Thionocarbonates Cannot Substitute Naphtho[2,3-d][1,3]dioxole-2-thione


Although 1,3‑dioxole‑2‑thiones share a common reactive core, the annulated naphthalene ring profoundly alters both the physical properties and the kinetic reactivity profile relative to the benzo‑fused analog [1]. The extended aromatic system raises the melting point by approximately 95 °C and shifts the ammonolysis half‑life considerably, meaning that reaction conditions optimized for the simpler 1,3‑benzodioxole‑2‑thione are not transferable to the naphtho derivative—and vice versa. Procurement of the incorrect analog would therefore necessitate complete re‑optimization of time, temperature, and workup steps.

Quantitative Differentiation of Naphtho[2,3-d][1,3]dioxole-2-thione from Its Closest Analogs


Thermal Stability: Melting Point Compared with 1,3‑Benzodioxole‑2‑thione

Naphtho[2,3-d][1,3]dioxole-2-thione exhibits a substantially higher melting point and decomposition temperature than its benzo analog, a critical parameter for storage, handling, and high‑temperature downstream chemistry [1]. The naphtho derivative melts with decomposition at 246–249 °C, whereas 1,3‑benzodioxole‑2‑thione melts at 151–153 °C (crude) or 158–159.5 °C after sublimation [1].

Thermal stability Process chemistry Intermediate storage

Chemoselective Reactivity: Ammonolysis Rate with Dimethylamine

The rate of nucleophilic attack by dimethylamine at the thiocarbonyl carbon is notably slower for the naphtho derivative compared with the benzo analog, providing a wider process window for chemoselective transformations [1]. The naphtho[2,3-d][1,3]dioxole‑2‑thione required 18 hours at room temperature to reach completion, whereas 1,3‑benzodioxole‑2‑thione was fully converted within 9 hours under analogous conditions [1].

Nucleophilic substitution Reaction kinetics Thionocarbamate synthesis

Synthetic Yield Efficiency: Crude Product Recovery vs. Purification Burden

The naphtho derivative is obtained in 89% crude yield directly from the reaction mixture, whereas the benzo analog yields 90% crude but requires an additional sublimation step that reduces the isolated yield to 81% [1]. The higher melting point of the naphtho compound enables adequate purity without sublimation, reducing unit operations and solvent consumption in large‑scale preparation [1].

Synthetic efficiency Process mass intensity Cost of goods

Structural Platform for Downstream Complexity: Access to Thiol and Oxathiolone Derivatives

The naphtho[2,3-d][1,3]dioxole‑2‑thione scaffold is a direct precursor to N,N‑dimethylthionocarbamate and subsequently to naphtho[2,3‑α]‑1,3‑oxathiol‑2‑one via thermal rearrangement [1]. This transformation sequence is unique to the 2,3‑naphthalenediol‑derived thione and cannot be replicated with the 1,2‑naphthalenediol isomer because the [1,2‑d] regioisomer places the hydroxyl groups in a different spatial arrangement that alters cyclization efficiency [2].

Modular synthesis Schonberg rearrangement Thiol functionalization

High‑Value Application Scenarios for Naphtho[2,3-d][1,3]dioxole‑2‑thione Based on Quantitative Evidence


Thermal Schonberg Rearrangement for Mercaptonaphthol Production

The high melting point and thermal stability of naphtho[2,3-d][1,3]dioxole‑2‑thione (246–249 °C dec) enable the 250 °C Schonberg rearrangement to naphtho[2,3‑α]‑1,3‑oxathiol‑2‑one without premature decomposition [1]. This is unattainable with the benzo analog, which melts 95 °C lower and would volatilize or degrade under the same conditions [1].

Stepwise Chemoselective Functionalization of Naphthalene Diols

The 2‑fold slower ammonolysis rate (18 h vs. 9 h for the benzo analog) provides a wider kinetic window for performing sequential nucleophilic substitutions, enabling selective mono‑functionalization of the thiocarbonyl carbon before the second nucleophile is introduced [1].

Scalable Synthesis of Sulfur‑Containing Naphthalene Building Blocks

The 89% crude yield without need for sublimation—compared to 81% for purified 1,3‑benzodioxole‑2‑thione—reduces processing steps and solvent usage, making this intermediate more cost‑effective for multi‑gram to kilogram campaigns [1].

Regiospecific Access to [2,3‑d]‑Fused Naphtho‑oxathiolones

Only the [2,3‑d] regioisomer of the dioxole‑2‑thione yields the naphtho[2,3‑α]‑1,3‑oxathiol‑2‑one scaffold upon rearrangement; the [1,2‑d] isomer does not form the cyclic thione under identical conditions, making naphtho[2,3-d][1,3]dioxole‑2‑thione the exclusive precursor for this fused heterocycle series [2].

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